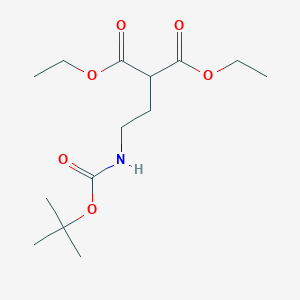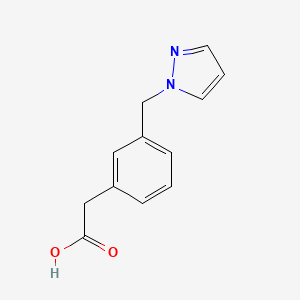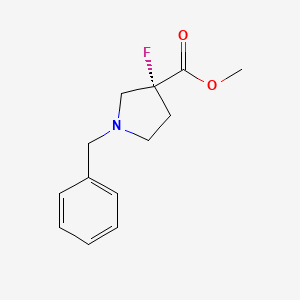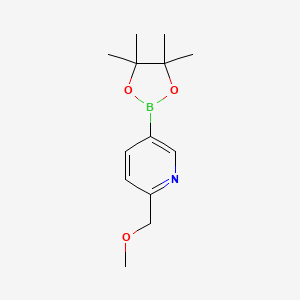
Methyl 2,6-difluoro-4-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,6-difluoro-4-formylbenzoate” is a chemical compound with the CAS Number: 1449280-48-1 . It has a molecular weight of 200.14 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at a temperature between 2-8°C .作用機序
Methyl 2,6-difluoro-4-formylbenzoate has been found to act as a nucleophile in a variety of reactions. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of an ether bond. In the Stille reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond. In the Ullmann reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to be an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, this compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. Additionally, this compound has been found to be an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of phospholipids.
実験室実験の利点と制限
Methyl 2,6-difluoro-4-formylbenzoate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive reagent, making it a cost-effective option for scientists. Additionally, this compound is a relatively stable compound, making it a safe and reliable reagent for use in laboratory experiments. One of the main limitations of this compound is that it is a relatively reactive compound, making it difficult to handle and store. Additionally, this compound is a relatively toxic compound, and should be handled with care to avoid potential health risks.
将来の方向性
There are a variety of potential future directions for the use of methyl 2,6-difluoro-4-formylbenzoate in scientific research. One potential direction is the use of this compound as a reagent for the synthesis of new drugs and pharmaceuticals. Additionally, this compound could be used as a reagent for the synthesis of polymers and other materials. Furthermore, this compound could be studied for its potential application in the field of biochemistry, as it could be used as a reagent for the synthesis of proteins and other biomolecules. Additionally, this compound could be studied for its potential application in the field of medicine, as it could be used as an anti-inflammatory or anti-cancer agent. Finally, this compound could be studied for its potential application in the field of nanotechnology, as it could be used as a reagent for the synthesis of nanomaterials.
合成法
Methyl 2,6-difluoro-4-formylbenzoate can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of an alkoxide with a halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid. The Stille reaction is another method for synthesizing this compound, and involves the reaction of an organostannane with an alkyl halide or an aryl halide. The reaction is conducted in an aprotic solvent, such as toluene, and the product is isolated using aqueous acid. The Ullmann reaction is another method for synthesizing this compound, and involves the reaction of an organocopper reagent with an aryl halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid.
科学的研究の応用
Methyl 2,6-difluoro-4-formylbenzoate has been studied for its potential application in a variety of scientific research fields. It has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been found to be a useful reagent for the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential application in the field of biochemistry, as it has been found to be a useful reagent for the synthesis of proteins and other biomolecules. Additionally, this compound has been studied for its potential application in the field of medicine, as it has been found to have anti-inflammatory and anti-cancer properties.
Safety and Hazards
The safety information for “Methyl 2,6-difluoro-4-formylbenzoate” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest measures to take if exposed or concerned.
特性
IUPAC Name |
methyl 2,6-difluoro-4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPHTZALQCXLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)





![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)

